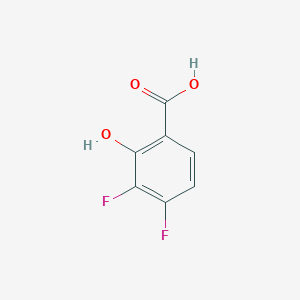
2,4-Difluororesorcinol
概要
説明
これは、分子式がC6H4F2O2で、分子量が146.09 g/molである化学化合物です 。この化合物は、ベンゼン環の2位と4位に2つのフッ素原子と、1位と3位に2つのヒドロキシル基が存在することを特徴としています。
2. 製法
合成経路と反応条件: 2,4-ジフルオロレゾルシノールの合成は、通常、レゾルシノールのフッ素化を伴います。 一般的な方法の1つは、制御された条件下で、ジエチルアミノ硫黄トリフルオリド (DAST) や四フッ化硫黄 (SF4) などのフッ素化剤を用いたレゾルシノールの直接フッ素化です 。反応は通常、過フッ素化を防ぎ、目的の位置への選択的置換を実現するために、低温でジクロロメタンなどの不活性溶媒中で行われます。
工業的生産方法: 工業的な環境では、2,4-ジフルオロレゾルシノールの生産には、容易に入手可能な前駆体から始まる複数ステップのプロセスが関与することがあります。 このプロセスには、ニトロ化、還元、フッ素化などのステップが含まれ、その後、再結晶または蒸留による精製が行われます .
科学的研究の応用
2,4-ジフルオロレゾルシノールは、その独特の性質のために、科学研究で広く使用されています。
作用機序
2,4-ジフルオロレゾルシノールの作用機序は、主に、水素結合と疎水性相互作用を介して生体分子と相互作用する能力に関連しています。 フッ素原子の存在は、化合物の親油性と代謝安定性を高め、医薬品化学における貴重な足場となっています 。 ヒドロキシル基は、標的タンパク質との強い水素結合の形成を可能にし、酵素活性の阻害または調節につながる可能性があります .
類似の化合物:
レゾルシノール: 1位と3位にヒドロキシル基を持っていますが、フッ素原子は持っていません。
2,4-ジクロロレゾルシノール: フッ素の代わりに塩素原子を持つ塩素化類似体。
2,4-ジブロモレゾルシノール: フッ素の代わりに臭素原子を持つ臭素化類似体.
独自性: 2,4-ジフルオロレゾルシノールは、フッ素原子の存在により、塩素化および臭素化類似体に比べて、電気陰性度、代謝安定性、親油性などの明確な特性を付与している点でユニークです 。これらの特性は、化学的および生物学的安定性を向上させる必要がある用途で特に役立ちます。
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluororesorcinol typically involves the fluorination of resorcinol. One common method is the direct fluorination of resorcinol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to achieve selective substitution at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as nitration, reduction, and fluorination, followed by purification through recrystallization or distillation .
化学反応の分析
反応の種類: 2,4-ジフルオロレゾルシノールは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてキノンを形成することができます。
還元: この化合物は、ジヒドロキシ誘導体を形成するために還元することができます。
一般的な試薬と条件:
酸化: 酸性条件下で、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの試薬。
置換: 水酸化ナトリウム (NaOH) や炭酸カリウム (K2CO3) などの塩基の存在下で、アミンやチオールなどの求核剤.
主な生成物:
酸化: ジフルオロキノンの生成。
還元: ジヒドロキシベンゼン誘導体の生成。
置換: 置換レゾルシノール誘導体の生成.
特性
IUPAC Name |
2,4-difluorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNBFQFUGXNAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445607 | |
| Record name | 2,4-DIFLUORORESORCINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195136-71-1 | |
| Record name | 2,4-DIFLUORORESORCINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluororesorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q1: What is the role of 2,4-difluororesorcinol in the synthesis of fluorinated fluoresceins, and how does its incorporation impact the properties of the resulting dyes?
A1: this compound is a key precursor in the synthesis of fluorinated fluoresceins, also known as Oregon Green dyes []. It reacts with phthalic anhydride or its derivatives to form the fluorinated fluorescein molecule. The incorporation of fluorine atoms into the fluorescein structure, facilitated by using this compound, leads to several improved properties compared to non-fluorinated fluorescein:
- Enhanced photostability: Fluorinated fluoresceins exhibit higher photostability [], meaning they are less prone to degradation when exposed to light, making them more suitable for imaging applications.
- Lower pKa values: The pKa values of fluorinated fluoresceins are lower (3.3-6.1) than that of fluorescein (6.5) []. This means they ionize at a lower pH, which is beneficial for biological applications where maintaining a physiological pH is crucial.
- High quantum yields: Some fluorinated fluoresceins demonstrate very high quantum yields (0.85-0.97) []. A high quantum yield indicates that the molecule efficiently converts absorbed light into emitted fluorescence, resulting in a brighter signal.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)








![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)
